Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)-
Description
Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- is a piperazine-derived compound featuring two symmetrically substituted benzoyl groups at the 1,4-positions of the piperazine ring. Each benzoyl group is further modified with 3,5-dibenzyloxy and 4-methoxy substituents, creating a sterically bulky and electron-rich aromatic system.
Properties
CAS No. |
63980-45-0 |
|---|---|
Molecular Formula |
C48H46N2O8 |
Molecular Weight |
778.9 g/mol |
IUPAC Name |
[4-[4-methoxy-3,5-bis(phenylmethoxy)benzoyl]piperazin-1-yl]-[4-methoxy-3,5-bis(phenylmethoxy)phenyl]methanone |
InChI |
InChI=1S/C48H46N2O8/c1-53-45-41(55-31-35-15-7-3-8-16-35)27-39(28-42(45)56-32-36-17-9-4-10-18-36)47(51)49-23-25-50(26-24-49)48(52)40-29-43(57-33-37-19-11-5-12-20-37)46(54-2)44(30-40)58-34-38-21-13-6-14-22-38/h3-22,27-30H,23-26,31-34H2,1-2H3 |
InChI Key |
NMNUPLUEVTXCGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1OCC2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- Molecular Formula: C48H46N2O8
- Molecular Weight: 778.9 g/mol
- IUPAC Name: [4-[4-methoxy-3,5-bis(phenylmethoxy)benzoyl]piperazin-1-yl]-[4-methoxy-3,5-bis(phenylmethoxy)phenyl]methanone
- SMILES: COC1=C(C=C(C=C1OCC2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6)OCC7=CC=CC=C7
- InChIKey: NMNUPLUEVTXCGC-UHFFFAOYSA-N
These descriptors confirm the compound’s structure as a symmetrical bis-substituted piperazine with bulky dibenzyloxy and methoxy aromatic groups.
Preparation Methods Analysis
Detailed Synthetic Route
Preparation of 3,5-Dibenzyloxy-4-methoxybenzoyl Chloride
- Starting from 3,5-dibenzyloxy-4-methoxybenzoic acid, conversion to the corresponding acid chloride is achieved using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions.
- The reaction is typically conducted in an inert solvent like dichloromethane or chloroform, often with catalytic amounts of DMF to facilitate the reaction.
- The acid chloride is isolated by removal of excess reagents under reduced pressure and used immediately due to its sensitivity.
Diacylation of Piperazine
- Piperazine is reacted with two equivalents of the acid chloride in anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under cooling (0°C to room temperature) to control the reaction rate and minimize side reactions.
- A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid formed during the reaction.
- The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, the reaction mixture is quenched with water or brine, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated.
Purification
Alternative Synthetic Approaches and Variations
- Some literature reports the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) for amide bond formation between piperazine and the carboxylic acid derivative instead of acid chlorides, offering milder reaction conditions and fewer side products.
- Protection-deprotection strategies may be employed if other reactive groups are present on the piperazine or aromatic rings.
- Modifications in the benzoyl substituents, such as varying the benzyl protecting groups or methoxy substitution patterns, can be introduced via precursor synthesis before acylation.
Data Tables Summarizing Preparation Conditions
| Step | Reagents/Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| Acid chloride formation | 3,5-Dibenzyloxy-4-methoxybenzoic acid + SOCl2 or (COCl)2, catalytic DMF | DCM or chloroform | ~85-95 | Anhydrous conditions, inert atmosphere recommended |
| Diacylation of piperazine | Piperazine + 2 eq acid chloride + triethylamine | DCM, 0°C to RT | 70-90 | Base neutralizes HCl, reaction monitored by TLC |
| Purification | Silica gel chromatography, recrystallization | Petroleum ether/ethyl acetate | Purity >98% | Final product isolated as white solid |
Research Findings and Notes
- The synthetic process is considered straightforward, safe, and commercially viable due to the availability of starting materials and reagents.
- The compound’s bulky substituents require careful control of reaction conditions to avoid incomplete acylation or polymerization.
- The final product’s purity and polymorphic form can be verified by PXRD (powder X-ray diffraction) and NMR spectroscopy, ensuring batch-to-batch consistency.
- The compound has been studied in medicinal chemistry contexts, so the preparation methods also emphasize avoiding impurities that could affect biological activity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoyl groups.
Reduction: Reduced forms of the benzoyl groups.
Substitution: Substituted derivatives with new functional groups replacing the benzoyl groups.
Scientific Research Applications
Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)-, is a complex organic compound with a piperazine core substituted by two 3,5-dibenzyloxy-4-methoxybenzoyl groups. The piperazine moiety, a six-membered ring containing two nitrogen atoms at positions 1 and 4, acts as a versatile scaffold in medicinal chemistry. The presence of benzoyl groups enhances the potential for biological activities because of their ability to interact with different biological targets. Piperazine compounds can modulate inflammatory pathways.
The synthesis of Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- typically involves multi-step synthetic routes.
Other piperazine derivatives have various applications:
- PAF Antagonists 1,4-disubstituted piperazine compounds can act as platelet activating factor (PAF) antagonists . PAF is a chemical transmitter in a living body closely associated with allergy, anaphylaxis, and inflammation and has strong hypotensive activity and platelet agglutinating activity .
- Medicines 1,4-disubstituted piperazine compounds are useful as medicines .
- Fiber treatment agents 1,4-Bis(aminopropyl)piperazine is used as fiber treatment agents .
- Resins 1,4-Bis(aminopropyl)piperazine is used in resins .
- Cosmetics Synthetic and semi-synthetic polymers, associated or not with natural polymers, exhibit a dashing design, with thermal and chemo-sensitive properties and are used in cosmetics . Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose to modify their release profile and also reducing the risk of evaporation .
Mechanism of Action
The mechanism of action of Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites on enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Piperazine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- with key analogs:
* Estimated based on similar structures.
Key Observations
Substituent Effects on Bioactivity :
- Aromatic Bulk : The target compound’s 3,5-dibenzyloxy-4-methoxybenzoyl groups likely enhance interactions with hydrophobic binding pockets, similar to 4-phenylpiperazine derivatives showing superior anticancer activity over PhNH-substituted analogs .
- Electron-Withdrawing Groups : Sulfonyl derivatives (e.g., 1,4-bis(4-fluorophenylsulfonyl)piperazine) exhibit antidiabetic effects, whereas benzoyl/thiazole derivatives prioritize kinase or anticancer activity .
- Heterocyclic Moieties : Thiadiazole and thiazol-4-one substituents (e.g., and ) improve antimicrobial and antiproliferative profiles but reduce solubility compared to methoxy/benzyloxy groups .
Synthetic and Pharmacokinetic Considerations: The target compound’s dibenzyloxy groups may increase metabolic stability but reduce aqueous solubility, contrasting with smaller substituents like methoxy () or furanyl (), which balance lipophilicity and bioavailability .
Mechanistic Insights :
- Kinase inhibition (e.g., DYRK1A) is strongly linked to arylidene-thiazolone moieties (), suggesting the target compound’s benzoyl groups may similarly modulate kinase interactions through π-π stacking .
- DPP-4 inhibition in sulfonyl derivatives () involves hydrogen bonding with enzyme backbones, a mechanism less likely in benzoyl-substituted analogs unless polar groups are present .
Biological Activity
Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- is a synthetic compound that belongs to the piperazine family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₄₈H₄₆N₂O₈
CAS Number: 63980-45-0
The compound features two 3,5-dibenzyloxy-4-methoxybenzoyl groups attached to a piperazine ring. This unique structure contributes to its distinct chemical and biological properties.
Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- interacts with various molecular targets such as enzymes and receptors. The mechanism involves binding to specific active sites on enzymes, potentially inhibiting their activity or altering their function. Additionally, it may modulate cellular signaling pathways through receptor interactions, impacting various physiological responses.
Biological Activities
The compound has been investigated for several biological activities:
- Anticancer Activity: Studies have shown that piperazine derivatives exhibit significant anticancer potential. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) with IC₅₀ values indicating effective growth inhibition .
- Antioxidant Properties: Research indicates that piperazine derivatives can act as antioxidants. One study highlighted the antioxidant activity of related piperazine compounds in electroanalytical assays and DPPH assays .
- Enzyme Inhibition: Piperazine derivatives have been shown to inhibit human acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's. The binding interactions at the catalytic site suggest potential therapeutic applications in treating cognitive disorders .
Table: Summary of Biological Activities
Research Applications
Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- has several applications in scientific research:
- Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules with potential therapeutic applications.
- Biochemical Probes: The compound is being explored as a biochemical probe to study enzyme interactions and protein functions in various biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
